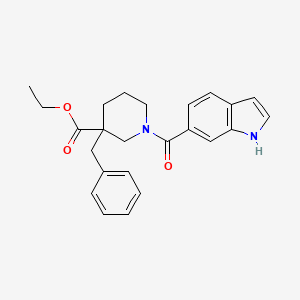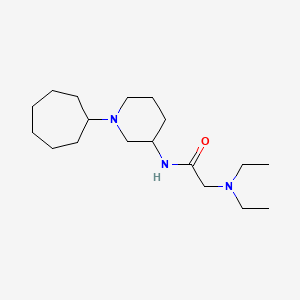
N~1~-(1-cycloheptyl-3-piperidinyl)-N~2~,N~2~-diethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-cycloheptyl-3-piperidinyl)-N~2~,N~2~-diethylglycinamide, commonly known as CHPG, is a chemical compound that belongs to the category of metabotropic glutamate receptor agonists. It is a potent and selective agonist for group I mGluRs (mGluR1 and mGluR5). CHPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
CHPG acts as a positive allosteric modulator of group I mGluRs, which are G protein-coupled receptors that are widely distributed in the central nervous system. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CHPG has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, striatum, and prefrontal cortex. It has also been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. In addition, CHPG has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CHPG in lab experiments is its high selectivity for group I mGluRs. This allows for the specific modulation of these receptors without affecting other signaling pathways. However, one of the limitations of using CHPG is its relatively short half-life, which requires frequent administration in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the use of CHPG in scientific research. One area of interest is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, particularly in the modulation of synaptic plasticity and the enhancement of cognitive function. Another area of interest is the development of more potent and selective agonists for group I mGluRs, which could lead to the development of new drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of CHPG involves the reaction of 1-cycloheptyl-3-piperidinone with diethylglycine ethyl ester in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain CHPG in its pure form.
Applications De Recherche Scientifique
CHPG has been widely used in scientific research to study the function and signaling of group I mGluRs. It has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, striatum, and prefrontal cortex. CHPG has also been investigated for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O/c1-3-20(4-2)15-18(22)19-16-10-9-13-21(14-16)17-11-7-5-6-8-12-17/h16-17H,3-15H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLLDQUTVQDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate](/img/structure/B6130194.png)
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
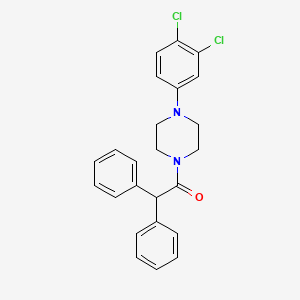
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
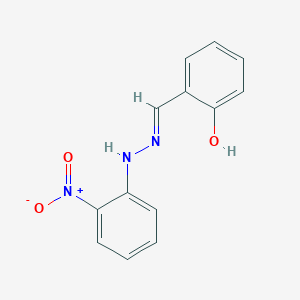
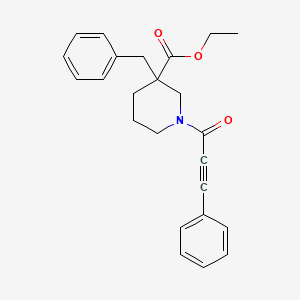
![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
